molecular formula C16H26N4O B2905705 4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide CAS No. 1421458-02-7

4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide

Cat. No.: B2905705
CAS No.: 1421458-02-7
M. Wt: 290.411
InChI Key: MHLLFEYKALILHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-Pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed by integrating two privileged chemical scaffolds: a piperidine-carboxamide and a 1H-pyrazole moiety . The piperidine ring is a common feature in pharmaceuticals and bioactive compounds, known for its ability to interact with a wide range of biological targets . Piperidine derivatives have demonstrated a broad spectrum of biological activities in preclinical research, including potential applications as anticancer agents, ligands for the central nervous system, and local anesthetics . The 1H-pyrazole heterocycle is another extensively studied structure in agrochemicals and pharmaceuticals . Pyrazole-based compounds are reported to possess diverse biological properties, such as antimicrobial, anti-inflammatory, and antitumor activities . The specific molecular architecture of this compound, featuring a carboxamide linker to a cyclohexyl group and a pyrazole-methyl substitution on the piperidine, suggests it is a promising candidate for research into structure-activity relationships (SAR). Its structure is conducive for exploring interactions with enzymes and receptors . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological probe for target identification and validation studies. Computational predictions based on similar structures indicate that such modified piperidine derivatives may affect various enzymes, receptors, and transport systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cyclohexyl-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c21-16(18-15-5-2-1-3-6-15)19-11-7-14(8-12-19)13-20-10-4-9-17-20/h4,9-10,14-15H,1-3,5-8,11-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLLFEYKALILHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives have been reported to interact with various biological targets, leading to a range of effects. The compound’s interaction with its targets could lead to changes at the molecular and cellular level, affecting the function of the targets.

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities. The compound could potentially affect multiple pathways, leading to downstream effects that contribute to its overall biological activity.

Biological Activity

4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide is a compound belonging to the class of piperidine derivatives, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₆N₆O
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 1286726-28-0

The structure features a piperidine ring substituted with a cyclohexyl group and a pyrazole moiety, which are crucial for its biological interactions.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects. For instance, studies on related piperidine derivatives have shown IC₅₀ values in the low nanomolar range against various cancer cell lines, suggesting potential as chemotherapeutic agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been identified as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. This mechanism was confirmed through biochemical assays demonstrating increased mitotic cell counts post-treatment .
  • Receptor Modulation : The presence of the pyrazole ring may allow interaction with various receptors, including NMDA receptors, which are implicated in neuroprotection and neurodegenerative disease management .

Study on Anticancer Activity

A notable study explored the anticancer properties of pyrazole derivatives, including this compound. The results indicated that these compounds could inhibit cell proliferation in prostate cancer cell lines (DU-145) with an IC₅₀ value of approximately 120 nM. The study highlighted the importance of structural modifications in enhancing biological activity .

Anxiolytic Effects

Another area of interest is the anxiolytic potential of similar piperazine derivatives. A related compound demonstrated significant anxiolytic-like effects in animal models, suggesting that structural analogs might also exhibit similar properties . This opens avenues for further exploration into the central nervous system effects of this compound.

Data Table: Biological Activity Overview

Activity Type Mechanism IC₅₀ Value (nM) Study Reference
AntiproliferativeTubulin inhibition~120
AnxiolyticCNS receptor modulationN/A

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Key Structural Features Biological Activity Synthesis Method Reference
4-((1H-Pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide Piperidine, carboxamide, pyrazole-methyl, cyclohexyl Inferred CNS activity (structural analogy) Likely nucleophilic substitution or coupling N/A
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole carboximidamide, methoxyphenyl Antimicrobial (hypothesized) Condensation reactions
Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) Pyrazole sulfonamide, trifluoromethyl COX-2 inhibition (anti-inflammatory) Multi-step heterocyclic synthesis
N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide Imidazole, carbothioamide, cyclohexyl Not specified (thioamide enhances lipophilicity) Thioamide substitution
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole amine, cyclopropyl, pyridinyl Not specified (kinase inhibition potential) Copper-catalyzed coupling

Key Comparisons

Pyrazole Derivatives ()

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Celecoxib ) enhance target selectivity, while methoxy or halogen substituents ( ) modulate electronic and steric properties.
  • Functional Groups : The target compound’s carboxamide group (-CONH-) offers hydrogen-bonding capability, contrasting with sulfonamides (Celecoxib, -SO₂NH₂) that increase acidity and solubility .

Heterocycle Variations ()

Pharmacological Implications

  • Cyclohexyl vs. Cyclopropyl : The cyclohexyl group in the target compound may confer greater metabolic stability compared to smaller cyclopropyl substituents ( ).
  • Thioamide vs. Carboxamide : highlights that thioamides exhibit reduced polarity, which could enhance CNS penetration but decrease aqueous solubility.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-((1H-pyrazol-1-yl)methyl)-N-cyclohexylpiperidine-1-carboxamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For analogous carboxamide compounds, coupling agents like EDC and DMAP are critical for forming amide bonds, with yields dependent on solvent choice (e.g., DMF or THF) and temperature (typically 0–25°C) . For pyrazole-containing derivatives, regioselective alkylation at the pyrazole nitrogen often necessitates inert atmospheres and anhydrous conditions to avoid side reactions . Monitoring via HPLC (C18 columns, acetonitrile/water gradients) and NMR (tracking δ ~7.5–8.5 ppm for pyrazole protons) ensures purity >95% .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the piperidine, pyrazole, and cyclohexyl moieties. Key signals include:
  • Piperidine protons: δ ~2.5–3.5 ppm (multiplet) .
  • Pyrazole protons: δ ~7.5–8.5 ppm (singlet for N-CH2-pyrazole) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula (e.g., C17H25N5O for analogous structures) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexyl and piperidine groups .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :
  • Solubility : Use shake-flask methods in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy (λmax ~260–280 nm for pyrazole derivatives) .
  • Stability : Conduct accelerated degradation studies under varying pH (1–10), temperature (4–40°C), and light exposure. Monitor via HPLC for degradation products (e.g., hydrolyzed carboxamide) .

Advanced Research Questions

Q. How can contradictory bioactivity data for pyrazole-piperidine carboxamides be resolved?

  • Methodological Answer : Contradictions often arise from off-target interactions or assay conditions. Strategies include:
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate binding to intended targets (e.g., kinase or GPCR models) .
  • Structural Analog Comparison : Compare with analogs like N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide () to isolate pharmacophore contributions.
  • Meta-Analysis : Cross-reference bioactivity datasets from PubChem and ChEMBL, applying QSAR models to identify outliers .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

  • Methodological Answer :
  • Proteomics : Perform affinity purification-mass spectrometry (AP-MS) to identify interacting proteins in cell lysates .
  • Gene Knockdown/CRISPR : Validate MoA by observing phenotype rescue in target gene-knockout models .
  • Molecular Dynamics Simulations : Model interactions between the compound and targets (e.g., cyclohexyl group’s hydrophobic interactions with protein pockets) .

Q. How can structural modifications enhance selectivity toward a specific biological target?

  • Methodological Answer :
  • SAR Studies : Modify substituents systematically (e.g., cyclohexyl vs. phenyl groups) and assay against target panels. For example:
ModificationImpact on SelectivityReference
Pyrazole N-alkylationIncreases kinase inhibition
Piperidine substitutionReduces hERG liability
  • Co-crystallization : Resolve target-ligand complexes to guide rational design (e.g., optimizing hydrogen bonds with the carboxamide group) .

Q. What experimental designs address low reproducibility in biological assays for this compound?

  • Methodological Answer :
  • Assay Standardization : Use N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide () as a positive control.
  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables like cell passage number and compound storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.